2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)
Description
The compound 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-(9CI) (CAS: 110568-59-7) features a bicyclo[2.2.2]oct-5-ene scaffold with a trifluoroacetyl group at position 3. Its molecular formula is C₈H₈F₃NO₂, and it has a molecular weight of 207.15 g/mol . The structure combines a rigid bicyclic framework with an electron-withdrawing trifluoroacetyl substituent, which significantly influences its reactivity and physical properties.
Properties
Molecular Formula |
C8H10F3NO2 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h5-6H,1-4H2 |
InChI Key |
LDSKRNRMSKFULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N(O2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) typically involves the reaction of Schiff bases with secondary amides of acetoacetic acid. The reaction proceeds via the addition of arylamides to imines, followed by the elimination of a primary amine and the formation of a chalkone. This intermediate then reacts with another molecule of arylamide to form a Michael adduct, which cyclizes into a lactam containing a hydroxyl group in a geminal position relative to the nitrogen atom of the lactam ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, secondary amides for addition reactions, and bases for cyclization reactions. The conditions typically involve room temperature reactions in solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as aminocyclohexenone derivatives and lactams .
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s bioactive properties make it of interest in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Structural Differences
The following table highlights critical distinctions between the target compound and structurally related bicyclic derivatives:
Functional and Reactivity Comparisons
Trifluoroacetyl vs. Acetyl Groups
- The trifluoroacetyl group in the target compound increases electrophilicity compared to the acetyl group in 444313-67-1 , making it more reactive toward nucleophiles (e.g., in acyl transfer reactions). The strong electron-withdrawing effect of fluorine also stabilizes negative charges, which is absent in acetyl derivatives .
Bicyclo[2.2.2] vs. Bicyclo[2.2.1] Systems
- The [2.2.2] system (e.g., 110568-59-7 ) is more rigid and less strained than the [2.2.1] framework (444313-67-1 ). This rigidity favors applications in asymmetric synthesis, where conformational stability is critical. In contrast, the [2.2.1] system’s smaller size may facilitate faster ring-opening reactions .
Aromatic vs. Fluorinated Substituents
- The pyridinyl group in 688035-67-8 introduces aromaticity, enabling interactions with biological targets (e.g., enzyme active sites) or coordination with metals. By contrast, trifluoroacetyl or difluoromethyl groups (110568-59-7 , N/A ) enhance metabolic stability and membrane permeability in medicinal chemistry contexts .
Saturation Effects
- The unsaturated oct-5-ene moiety in 110568-59-7 increases strain and reactivity compared to saturated analogs like N/A . For example, the double bond may participate in Diels-Alder reactions, whereas saturated derivatives are more inert .
Notes on Discrepancies and Limitations
- Naming Clarification : The compound 110568-59-7 is specifically an unsaturated oct-5-ene derivative, despite the query referencing "octane." This distinction is critical for accurate comparisons .
- Data Gaps: Limited experimental data (e.g., melting points, solubility) in the provided evidence necessitates caution in extrapolating properties.
Biological Activity
2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) is a bicyclic compound that incorporates both oxygen and nitrogen atoms in its structure. This compound is part of a larger family of bicyclic structures known for their diverse biological activities and potential therapeutic applications, particularly in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 2-Oxa-3-azabicyclo[2.2.2]octane is , with a molecular weight of approximately 149.62 g/mol. The trifluoroacetyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 g/mol |
| CAS Number | 110590-22-2 |
The biological activity of 2-Oxa-3-azabicyclo[2.2.2]octane is closely related to its structural similarity to tropane alkaloids, which are known to interact with various biological targets, including neurotransmitter receptors and enzymes.
- Target Interaction : The compound is believed to modulate the activity of specific receptors and enzymes, similar to other tropane derivatives.
- Biochemical Pathways : It may influence pathways related to neurotransmission and metabolic processes due to its structural characteristics.
Biological Activities
Recent studies have highlighted a range of biological activities associated with compounds structurally related to 2-Oxa-3-azabicyclo[2.2.2]octane:
- Estrogen Receptor Agonism : Compounds in this class have been identified as estrogen receptor-beta agonists, which could have implications in hormone-related therapies.
- Antimicrobial Properties : Certain derivatives exhibit antibacterial activity, making them candidates for developing new antibiotics.
- Inhibition of Enzymes : Research indicates potential as inhibitors for enzymes such as myeloperoxidase and DGAT1, which are involved in various physiological processes including inflammation and lipid metabolism.
Case Studies
- Synthesis and Evaluation : A study demonstrated the synthesis of a new bioisostere using 2-Oxa-3-azabicyclo[2.2.2]octane as a replacement for the phenyl ring in established drugs like Imatinib and Vorinostat (SAHA). This modification resulted in improved physicochemical properties such as increased solubility and metabolic stability .
- Pharmacological Assessment : In vitro assays have shown that derivatives containing the bicyclic core exhibit significant biological activity against cancer cell lines, suggesting their potential use in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
